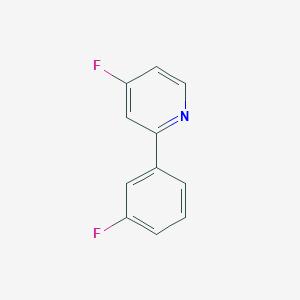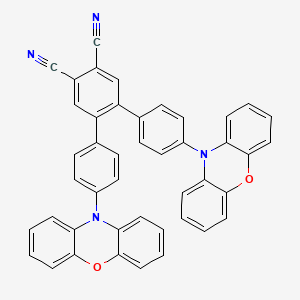
4-Fluoro-2-(3-fluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(3-fluorophenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of two fluorine atoms attached to a pyridine ring and a phenyl ring
Méthodes De Préparation
The synthesis of 4-Fluoro-2-(3-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method for synthesizing fluorinated pyridines involves the use of Selectfluor, a fluorinating reagent that can introduce fluorine atoms into aromatic compounds . This method is particularly useful for the synthesis of compounds with multiple fluorine atoms, such as this compound.
Analyse Des Réactions Chimiques
4-Fluoro-2-(3-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with potassium permanganate (KMnO4) can introduce additional functional groups into the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Applications De Recherche Scientifique
4-Fluoro-2-(3-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated aromatic compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated compounds are often used in biological research due to their ability to interact with biological molecules in unique ways. This compound can be used to study the effects of fluorine substitution on biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-(3-fluorophenyl)pyridine is primarily related to its ability to interact with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The compound can interact with enzymes, receptors, and other proteins, potentially leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
4-Fluoro-2-(3-fluorophenyl)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: This compound has a single fluorine atom attached to the pyridine ring.
3-Fluoropyridine: Similar to 2-Fluoropyridine, this compound has a single fluorine atom, but it is attached to the third position of the pyridine ring.
4-Fluoropyridine: This compound has a fluorine atom attached to the fourth position of the pyridine ring.
The unique combination of fluorine atoms in this compound makes it distinct from these similar compounds, providing it with unique chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7F2N |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
4-fluoro-2-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H |
Clé InChI |
JGFPIBZIVSUJLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NC=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)
![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12303645.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)




![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)

![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)
![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
